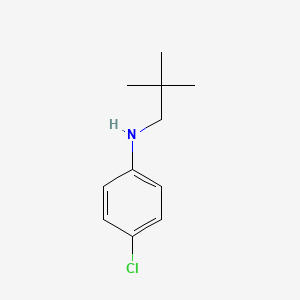
(4-tert-butylcyclohexyl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylcyclohexyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 4-tert-butyl-cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-tert-butylcyclohexyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 4-tert-butyl-cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 4-tert-butyl-cyclohexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butylcyclohexyl) methanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 4-tert-butyl-cyclohexanol in the presence of water and an acid or base catalyst.
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Hydrolysis: Methanesulfonic acid and 4-tert-butyl-cyclohexanol.
Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Applications De Recherche Scientifique
(4-tert-butylcyclohexyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed as a catalyst or catalyst precursor in certain organic reactions, such as esterification and alkylation.
Material Science: Investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 4-tert-butyl-cyclohexyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid methyl ester
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid isopropyl ester
Uniqueness
(4-tert-butylcyclohexyl) methanesulfonate is unique due to the presence of the bulky 4-tert-butyl-cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other methanesulfonic acid esters and can lead to different reaction outcomes and applications.
Propriétés
Formule moléculaire |
C11H22O3S |
|---|---|
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-11(2,3)9-5-7-10(8-6-9)14-15(4,12)13/h9-10H,5-8H2,1-4H3 |
Clé InChI |
DMRFYSSPPNUNOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one](/img/structure/B8565160.png)

![4-(Methylthio)thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8565185.png)



![2-(benzylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8565213.png)




